4-(2-phenylethyl)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol
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Description
4-(2-phenylethyl)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C15H15N3S2 and its molecular weight is 301.43. The purity is usually 95%.
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Scientific Research Applications
Physical and Chemical Properties
Research has highlighted the significance of 1,2,4-triazole derivatives, such as 4-(2-phenylethyl)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol, in modern organic chemistry due to their wide-ranging applications in medicine, agriculture, and material production. These compounds have been synthesized and their physical-chemical properties studied extensively, underscoring their potential for high activity in various applications (Khilkovets, 2021).
Antimicrobial and Antifungal Activities
Several studies have investigated the antimicrobial and antifungal properties of 1,2,4-triazole derivatives. These compounds, including variations of this compound, have exhibited significant antimicrobial and antifungal activities, highlighting their potential in developing new antimicrobial agents (Safonov, Panasenko, Knysh, & Polishchuk, 2019).
Antiradical Activity
The antiradical properties of 1,2,4-triazole derivatives have also been a subject of interest. These compounds have shown promising results in scavenging free radicals, which is crucial in the development of treatments for diseases caused by oxidative stress (Safonov & Nosulenko, 2021).
Anti-tuberculosis Activity
Research has demonstrated the effectiveness of 1,2,4-triazole derivatives in combating tuberculosis. These compounds have shown tuberculostatic effects, indicating their potential use in anti-tuberculosis treatments (Safonov & Zazharskyi, 2019).
Properties
IUPAC Name |
4-(2-phenylethyl)-3-(thiophen-2-ylmethyl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3S2/c19-15-17-16-14(11-13-7-4-10-20-13)18(15)9-8-12-5-2-1-3-6-12/h1-7,10H,8-9,11H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZINQVVGJTZKCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=NNC2=S)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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